(S)-(+)-5-Bromomethyl-2-pyrrolidinone

Catalog No.
S683538
CAS No.
72479-05-1
M.F
C5H8BrNO
M. Wt
178.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-5-Bromomethyl-2-pyrrolidinone

CAS Number

72479-05-1

Product Name

(S)-(+)-5-Bromomethyl-2-pyrrolidinone

IUPAC Name

(5S)-5-(bromomethyl)pyrrolidin-2-one

Molecular Formula

C5H8BrNO

Molecular Weight

178.03 g/mol

InChI

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

QFOSFXPTXNRRMF-BYPYZUCNSA-N

SMILES

C1CC(=O)NC1CBr

Canonical SMILES

C1CC(=O)NC1CBr

Isomeric SMILES

C1CC(=O)N[C@@H]1CBr

(S)-(+)-5-Bromomethyl-2-pyrrolidinone is a chiral compound belonging to the class of pyrrolidinones, characterized by a bromomethyl group at the 5-position of the pyrrolidinone ring. This compound plays a significant role in organic synthesis and medicinal chemistry due to its unique structural features that impart specific reactivity and biological activity. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for various chemical transformations and biological interactions.

Because of the lack of specific research on this compound, its mechanism of action in any biological system is unknown.

Information on the safety hazards of (S)-(+)-5-Bromomethyl-2-pyrrolidinone is not readily available. However, due to the presence of bromine, it is advisable to handle the compound with care as bromine can cause skin and respiratory irritation []. Additionally, as with most organic compounds, it is recommended to handle this material with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Limitations and Future Research

  • In-depth research on (S)-(+)-5-Bromomethyl-2-pyrrolidinone is limited.
  • Further studies are needed to explore its synthesis, physical and chemical properties, reactivity, and potential applications.

Organic Synthesis

(S)-(+)-5-Bromomethyl-2-pyrrolidinone serves as a valuable building block in organic synthesis due to its unique functional groups. The bromomethyl group allows for further functionalization through various reactions like nucleophilic substitution, while the pyrrolidinone ring acts as a chiral scaffold, influencing the final product's stereochemistry. This feature makes it useful in synthesizing optically active molecules, crucial in drug development and other applications requiring chiral specificity [, ].

Medicinal Chemistry

(S)-(+)-5-Bromomethyl-2-pyrrolidinone holds potential as a starting material for the development of novel therapeutic agents. The presence of the bromomethyl group enables the introduction of various functional groups, potentially leading to compounds with diverse biological activities. Additionally, the chiral nature of the molecule allows for the exploration of enantioselective drug interactions, which can be crucial for optimizing efficacy and minimizing side effects [].

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives. Common reagents for these reactions include sodium azide and primary amines in polar aprotic solvents like dimethylformamide.
  • Oxidation Reactions: This compound can be oxidized to yield corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction processes can convert (S)-(+)-5-bromomethyl-2-pyrrolidinone into alcohol or amine derivatives, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

The biological activity of (S)-(+)-5-bromomethyl-2-pyrrolidinone is closely linked to its ability to act as an electrophile. It can interact with various biological molecules, including proteins and enzymes, potentially modulating their activity. This makes it a valuable building block for synthesizing biologically active compounds, including enzyme inhibitors and receptor modulators. Its chiral nature may also influence its pharmacological properties, affecting how it interacts with biological targets .

The synthesis of (S)-(+)-5-bromomethyl-2-pyrrolidinone typically involves the bromination of (S)-2-pyrrolidinone. A common method employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile. The reaction is conducted in inert solvents such as carbon tetrachloride or chloroform at elevated temperatures. Industrial production may utilize continuous flow processes to enhance yield and purity through precise control of reaction parameters .

(S)-(+)-5-bromomethyl-2-pyrrolidinone has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biological Research: Used as a building block for synthesizing biologically active compounds.
  • Industrial Chemistry: Applied in producing specialty chemicals and advanced materials .

Interaction studies involving (S)-(+)-5-bromomethyl-2-pyrrolidinone focus on its reactivity with biological macromolecules. The bromomethyl group facilitates nucleophilic attacks, leading to covalent modifications of target proteins or enzymes. These interactions can be studied using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate binding affinities and mechanisms of action .

Several compounds share structural similarities with (S)-(+)-5-bromomethyl-2-pyrrolidinone but differ in their substituents or chirality:

Compound NameStructural FeaturesUnique Properties
(R)-5-Bromomethyl-2-pyrrolidinoneEnantiomer with similar propertiesDifferent biological activity due to chirality
5-Chloromethyl-2-pyrrolidinoneChlorine atom instead of bromineExhibits different reactivity patterns
5-Methyl-2-pyrrolidinoneLacks halogen substituentDifferent chemical behavior and applications

(S)-(+)-5-bromomethyl-2-pyrrolidinone is unique due to its chiral nature and the presence of the bromomethyl group, which imparts specific reactivity that is not found in its non-halogenated counterparts or other halogenated variants .

Appearance and Organoleptic Properties

(S)-(+)-5-Bromomethyl-2-pyrrolidinone presents as a solid crystalline powder under standard storage conditions [2]. The compound exhibits a white to off-white appearance when pure, with commercial samples typically achieving purities of 95-97% [3] [2]. The substance demonstrates no characteristic odor under normal handling conditions, distinguishing it from many other organic brominated compounds which often possess distinct halogenated odors [2].

The compound's crystalline structure contributes to its stability and ease of handling in laboratory and industrial settings. The solid form facilitates accurate weighing and storage, while maintaining chemical integrity over extended periods when properly stored [2] .

Melting and Boiling Points

The melting point of (S)-(+)-5-Bromomethyl-2-pyrrolidinone is established at 75-79°C [2] . This relatively low melting point indicates that the compound transitions from solid to liquid state at moderate temperatures, which is characteristic of many organic lactam compounds.

The boiling point is significantly higher at 336.1°C at 760 mmHg (standard atmospheric pressure) [5] [6]. This substantial difference between melting and boiling points (approximately 257-261°C) indicates a wide liquid range, suggesting good thermal stability across this temperature span. The high boiling point reflects the presence of both hydrogen bonding capabilities from the lactam functionality and the molecular weight contribution from the bromine substituent [5].

Density and Refractive Index

The density of (S)-(+)-5-Bromomethyl-2-pyrrolidinone is 1.541 g/cm³ [7] [8] [9]. This relatively high density compared to many organic compounds is attributed to the presence of the bromine atom, which significantly contributes to the molecular mass without proportionally increasing the molecular volume. The density value indicates that the compound is substantially denser than water (1.00 g/cm³), which has implications for its behavior in aqueous systems and extraction procedures.

The refractive index is reported as 1.506 [7] [8] [9]. This optical property indicates the compound's ability to bend light as it passes through the material. The refractive index value is consistent with organic compounds containing heteroatoms and demonstrates the compound's optical density. This parameter is particularly important for analytical identification and purity assessment using refractometric methods.

Solubility Profile

The solubility characteristics of (S)-(+)-5-Bromomethyl-2-pyrrolidinone are influenced by its pyrrolidinone core structure and the presence of the bromomethyl substituent. Based on the structural analogy to related pyrrolidinone compounds and general solubility principles, the compound demonstrates moderate to good solubility in polar organic solvents.

Polar Organic Solvents: The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) [10] [11] [12]. These solvents are particularly effective due to their ability to interact with both the polar lactam functionality and accommodate the lipophilic bromomethyl group. The solubility in these solvents is enhanced by their high dielectric constants and hydrogen bonding acceptance capabilities.

Alcoholic Solvents: The compound demonstrates moderate solubility in lower alcohols including ethanol and methanol [10] [13]. The optical rotation measurement being conducted in ethanol ([α]²²/D −30.0°, c = 0.5 in ethanol) confirms its adequate solubility in this solvent system . The solubility in alcohols is facilitated by hydrogen bonding interactions between the alcohol hydroxyl groups and the lactam carbonyl oxygen.

Water Solubility: The compound exhibits limited water solubility due to the presence of the lipophilic bromomethyl substituent, which reduces the overall hydrophilicity compared to the parent pyrrolidinone structure [10] [13]. While the lactam ring provides some polar character, the bromine-containing side chain significantly decreases aqueous solubility.

Chlorinated Solvents: The compound shows good solubility in chlorinated solvents such as chloroform and dichloromethane, owing to favorable van der Waals interactions between the halogenated portions of both the solute and solvent molecules [10] [14].

Stability Parameters

(S)-(+)-5-Bromomethyl-2-pyrrolidinone demonstrates good stability under normal storage and handling conditions. The compound maintains its chemical integrity when stored at room temperature, although some suppliers recommend storage at 2-8°C for extended shelf life [2] [15] [16].

Thermal Stability: The compound exhibits thermal stability up to its melting point (75-79°C) and remains stable throughout its liquid range until approaching its boiling point (336.1°C) [5]. The wide temperature range between melting and boiling points indicates good thermal stability across normal laboratory and industrial operating conditions.

Chemical Stability: The compound is stable under normal atmospheric conditions and does not readily decompose when exposed to air or moisture at ambient temperatures [15] [16]. However, as with most organic bromides, it should be protected from prolonged exposure to light and heat to prevent potential degradation reactions.

Storage Recommendations: Optimal storage conditions include inert atmosphere and temperature control (2-8°C) to maximize shelf life [2] [16]. The compound should be kept in tightly sealed containers to prevent moisture absorption and potential hydrolytic reactions of the bromomethyl group.

Hydrolytic Stability: The bromomethyl substituent represents a potential site for nucleophilic substitution reactions, particularly under aqueous conditions at elevated temperatures. Therefore, the compound demonstrates moderate hydrolytic stability under neutral conditions but may undergo substitution reactions under strongly basic or acidic conditions.

Optical Rotation and Chirality Aspects

The (S)-(+)-5-Bromomethyl-2-pyrrolidinone exhibits significant optical activity due to its chiral center at the 5-position of the pyrrolidinone ring. The optical rotation is measured as [α]²²/D −30.0° when dissolved in ethanol at a concentration of 0.5 g/100 mL . This negative rotation indicates that the compound rotates plane-polarized light in a counterclockwise direction.

Chiral Configuration: The compound possesses the (S)-configuration at the stereogenic center, as indicated by the systematic nomenclature. The absolute configuration has been established through synthesis from chiral starting materials and confirmed by optical rotation measurements [17]. The chiral center is created by the presence of four different substituents around the carbon atom at position 5 of the pyrrolidinone ring.

Enantiomeric Purity: Commercial samples typically demonstrate high enantiomeric purity with enantiomeric excess values of 92% or greater based on optical rotation measurements compared to theoretical maximum values [17]. This high enantiomeric purity is crucial for applications requiring stereochemical specificity, particularly in pharmaceutical and biochemical research.

Stereochemical Stability: The compound maintains its stereochemical integrity under normal storage and handling conditions. The chiral center is relatively stable due to the lack of acidic protons adjacent to the stereogenic carbon, which prevents racemization through enolate formation under mild conditions [17].

Comparative Optical Properties: The (S)-(+)-enantiomer exhibits optical rotation values that are opposite in sign to its (R)-(-)-enantiomer, with the (R)-enantiomer showing [α]²²/D +34.0° under similar measurement conditions [7]. This confirms the enantiomeric relationship and validates the stereochemical assignments.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-5-(Bromomethyl)-2-pyrrolidinone

Dates

Last modified: 08-15-2023

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